REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13](Cl)(=O)=O)=[CH:9][C:8]=1[CH3:17])[CH3:2].[Sn].Cl.O1CCOCC1>CCO>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][C:8]=1[CH3:17])[CH3:2] |f:2.3,^3:18|
|
Name
|
|
Quantity
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37.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
|
Name
|
|
Quantity
|
74.3 g
|
Type
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reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
157 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
157 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was refluxed for 2.5 h
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Duration
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2.5 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
FILTRATION
|
Details
|
the formed precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 300 mL of chloroform
|
Type
|
WASH
|
Details
|
The combined filtrate and washing
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Type
|
CONCENTRATION
|
Details
|
were concentrated to a slightly yellow oil, which
|
Type
|
CUSTOM
|
Details
|
was then purified by flash chromatography (SiO2 gel 60 N, eluted with 10% AcOEt/hexane—20% AcOEt/hexane)
|
Type
|
ADDITION
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Details
|
The fractions containing only desired product
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a colorless oil 10.3 (26.1 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |